molecular formula C10H10ClF3O B13979558 2-Ethoxy-5-(trifluoromethyl)benzyl chloride

2-Ethoxy-5-(trifluoromethyl)benzyl chloride

Katalognummer: B13979558
Molekulargewicht: 238.63 g/mol
InChI-Schlüssel: PLRWQBAEDYCIKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-5-(trifluoromethyl)benzyl chloride is an organic compound characterized by the presence of an ethoxy group, a trifluoromethyl group, and a benzyl chloride moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(trifluoromethyl)benzyl chloride typically involves the reaction of 2-Ethoxy-5-(trifluoromethyl)benzyl alcohol with thionyl chloride or phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

2-Ethoxy-5-(trifluoromethyl)benzyl alcohol+Thionyl chloride2-Ethoxy-5-(trifluoromethyl)benzyl chloride+Sulfur dioxide+Hydrogen chloride\text{2-Ethoxy-5-(trifluoromethyl)benzyl alcohol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2-Ethoxy-5-(trifluoromethyl)benzyl alcohol+Thionyl chloride→2-Ethoxy-5-(trifluoromethyl)benzyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-5-(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl chloride moiety can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-5-(trifluoromethyl)benzyl chloride is utilized in various scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and other materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-5-(trifluoromethyl)benzyl chloride involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s reactivity by increasing the electrophilicity of the benzyl chloride moiety. This facilitates nucleophilic attack and subsequent substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Ethoxybenzyl chloride
  • 2-(Trifluoromethyl)benzyl chloride
  • 5-(Trifluoromethyl)benzyl chloride

Uniqueness

2-Ethoxy-5-(trifluoromethyl)benzyl chloride is unique due to the presence of both an ethoxy group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various chemical applications.

Eigenschaften

Molekularformel

C10H10ClF3O

Molekulargewicht

238.63 g/mol

IUPAC-Name

2-(chloromethyl)-1-ethoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H10ClF3O/c1-2-15-9-4-3-8(10(12,13)14)5-7(9)6-11/h3-5H,2,6H2,1H3

InChI-Schlüssel

PLRWQBAEDYCIKJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.